molecular formula C7H4ClN3O2 B14029566 6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid

6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid

Cat. No.: B14029566
M. Wt: 197.58 g/mol
InChI Key: PFKNLAGEOFHHMA-UHFFFAOYSA-N
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Description

6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-b]pyridazine core with a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-chloropyrazole with diethyl oxalate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylated derivatives, while substitution reactions can yield a variety of substituted pyrazolo[1,5-b]pyridazine derivatives .

Scientific Research Applications

6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This combination of features makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

6-chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-6-2-1-5-4(7(12)13)3-9-11(5)10-6/h1-3H,(H,12,13)

InChI Key

PFKNLAGEOFHHMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=C(C=N2)C(=O)O)Cl

Origin of Product

United States

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